molecular formula C9H15F7O4Si B137839 3-(Heptafluoroisopropoxy)propyltrimethoxysilane CAS No. 19116-61-1

3-(Heptafluoroisopropoxy)propyltrimethoxysilane

Cat. No.: B137839
CAS No.: 19116-61-1
M. Wt: 348.29 g/mol
InChI Key: TVBHYYFJOKDTPF-UHFFFAOYSA-N
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Description

3-(Heptafluoroisopropoxy)propyltrimethoxysilane (HFIP-TMS) is a fluorinated silane coupling agent with the chemical formula C₉H₁₅F₇O₄Si and a molecular weight of 348.29 g/mol . Its structure comprises a silicon atom bonded to three methoxy groups and a heptafluoroisopropoxy-functionalized propyl chain. This compound is characterized by its high fluorine content (seven fluorine atoms), which imparts exceptional hydrophobicity, chemical inertness, and thermal stability . Key physical properties include a density of 1.25 g/cm³, a boiling point of 85°C at 3 mmHg, and a refractive index of 1.346–1.346. It reacts slowly with moisture, necessitating careful handling under anhydrous conditions .

HFIP-TMS is widely used to modify inorganic surfaces (e.g., silica, diatomaceous earth) to achieve superhydrophobicity. For instance, when applied to diatom skeletons, it enables polystyrene and poly(vinyl acetate) coatings to exhibit water-repellent properties, which are critical for biomedical applications such as reducing thrombogenicity in blood-contacting devices .

Preparation Methods

The synthesis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane typically involves the reaction of a silicon-containing compound with heptafluoroisopropanol. One common method includes the following steps:

Chemical Reactions Analysis

Hydrolysis and Condensation

The most important reactions of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane involve the hydrolysis of the methoxy groups and subsequent condensation to form siloxane polymers .

  • Hydrolysis: In the presence of water, the trimethoxysilane group undergoes hydrolysis, resulting in the formation of silanol groups (-SiOH) and methanol . The reaction is shown as follows:

    C9H15F7O4Si+3H2OC6H14F7O3Si OH 3+3CH3OH\text{C}_9\text{H}_{15}\text{F}_7\text{O}_4\text{Si}+3\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{14}\text{F}_7\text{O}_3\text{Si OH }_3+3\text{CH}_3\text{OH}

    This reaction is sensitive to moisture.

  • Condensation: The silanol groups formed during hydrolysis can then undergo condensation reactions with other silanol groups or with alkoxy groups on other silane molecules. This process results in the formation of siloxane bonds (Si-O-Si) and the release of water or alcohol . The general reaction is:

    Si OH+Si OHSi O Si+H2O\text{Si OH}+\text{Si OH}\rightarrow \text{Si O Si}+\text{H}_2\text{O}

    or

    Si OH+Si ORSi O Si+ROH\text{Si OH}+\text{Si OR}\rightarrow \text{Si O Si}+\text{ROH}

    These condensation reactions lead to the formation of oligomers and polymers, creating a cross-linked siloxane network.

Reactivity with Surfaces

This compound is often used to modify surfaces, imparting properties such as hydrophobicity .

  • Surface Interaction: The silanol oligomers formed through hydrolysis and condensation can interact with hydroxyl groups on a variety of surfaces (e.g., glass, metal oxides) via hydrogen bonding .

  • Covalent Bonding: Upon drying or curing, covalent bonds are formed between the silane and the surface, resulting in a stable, chemically modified layer . This process is crucial for creating durable coatings.

  • Orientation of Liquid Crystals: this compound can interact with liquid crystal molecules, influencing their orientation. It can effectively induce homeotropic alignment, where liquid crystal molecules align perpendicular to the substrate surface.

Other Chemical Reactions

  • Reactivity with Water: this compound reacts with water, leading to the release of methanol and the formation of silanol species.

  • Use as a Chemical Intermediate: this compound is used as a chemical intermediate in the synthesis of polymers, coatings, and other materials .

  • Substitution Reactions: The methoxy groups in this compound can undergo nucleophilic substitution reactions where they are replaced by other nucleophiles.

Comparison with Similar Compounds

CompoundMolecular FormulaUnique Features
3-(Heptafluoroisopropoxy)propyltriethoxysilaneC12H21F7O4SiContains ethoxy groups instead of methoxy groups
Trichloro[3-(heptafluoroisopropoxy)propyl]silaneC6H6Cl3F7OSiChlorinated version with different reactivity
3-(Perfluorobutoxy)propyltrimethoxysilaneFeatures perfluorinated butoxy group
3-(Trimethoxysilyl)propyldimethyloctadecylammonium chlorideImproves the condition of hair

Scientific Research Applications

Surface Modification and Coatings

HFIP-TMS is widely utilized in the development of hydrophobic surfaces due to its fluorinated structure, which imparts low surface energy characteristics. This property is particularly beneficial in creating superhydrophobic coatings.

Superhydrophobic Coatings

  • Diatomaceous Earth (DE) Treatments : HFIP-TMS has been employed to treat diatomaceous earth particles, resulting in superhydrophobic surfaces. These coatings are achieved through a self-assembly process where the silane forms a monolayer on the DE particles, enhancing their water-repellent properties. Research indicates that these superhydrophobic surfaces can be applied in various fields, including construction materials and textiles .
  • Polymer Composites : The incorporation of HFIP-TMS into polymeric matrices has shown promising results in enhancing the hydrophobicity of the final products. For instance, studies have demonstrated that polystyrene composites treated with HFIP-TMS exhibit improved water resistance and durability .

Anti-Reflective Coatings

HFIP-TMS is also important in the formulation of anti-reflective coatings (ARCs). These coatings are critical in optical applications where minimizing light reflection is essential.

  • Optical Applications : The use of HFIP-TMS in polysilsesquioxane-based ARCs has been reported to enhance optical clarity while providing a durable surface. These ARCs find applications in lenses, displays, and solar panels .

Drug Delivery Systems

The potential of HFIP-TMS extends into biomedical applications, particularly in drug delivery systems.

Dual Drug Delivery Systems

Research has explored the use of HFIP-TMS in creating composite membranes that facilitate the dual delivery of hydrophilic and hydrophobic drugs. These membranes are composed of chitosan and diatomaceous earth, where HFIP-TMS enhances the loading capacity and release profiles of both types of drugs .

  • Case Study : A study demonstrated that membranes formulated with HFIP-TMS successfully released gentamicin (hydrophilic) and dexamethasone (hydrophobic), highlighting its effectiveness in pharmaceutical applications .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Surface ModificationTreatment of DE for superhydrophobic surfacesEnhanced water repellency
CoatingsDevelopment of anti-reflective coatings for optical devicesImproved optical clarity
Drug Delivery SystemsComposite membranes for dual drug deliveryIncreased drug loading and release

Mechanism of Action

The primary mechanism of action of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane involves its ability to form strong bonds with silicon and oxygen atoms. This bonding capability allows it to modify surfaces and create durable coatings. The hydrolysis of this compound produces methanol and silanol groups, which can further react to form siloxane bonds, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare HFIP-TMS with structurally related silane coupling agents, focusing on functional groups, applications, and physicochemical properties.

Data Table: Comparative Properties of Selected Silane Coupling Agents

Compound Name (Full IUPAC) Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications Boiling Point (°C) Density (g/cm³) Reactivity with Moisture
3-(Heptafluoroisopropoxy)propyltrimethoxysilane Heptafluoroisopropoxy, methoxy C₉H₁₅F₇O₄Si 348.29 Superhydrophobic coatings, biomedical 85 (3 mmHg) 1.25 Low (sensitive)
3-(Methacryloyloxy)propyltrimethoxysilane (MPTMS) Methacryloyl, methoxy C₁₀H₂₀O₅Si 248.35 Polymer composites (e.g., PMMA reinforcement) 190–195 (1 atm) 1.04 Moderate
3-(2-Aminoethylamino)propyltrimethoxysilane (AEAPTMS) Aminoethylamino, methoxy C₈H₂₃N₂O₃Si 247.37 Adsorbents (Cr³⁺/Cr⁶⁺ separation), flame retardancy N/A 1.02 High (hydrolyzes readily)
3,3,3-Trifluoropropyltrimethoxysilane Trifluoropropyl, methoxy C₆H₁₃F₃O₃Si 218.25 Lubricant additives, hydrophobic coatings 144 (1 atm) 1.142 Moderate
3-(Heptafluoroisopropoxy)propyltriethoxysilane Heptafluoroisopropoxy, ethoxy C₁₁H₂₁F₇O₄Si 404.35 Photoelectron microscopy, polymer catalysts N/A N/A Low

Structural and Functional Comparisons

Fluorinated vs. Non-Fluorinated Silanes

  • HFIP-TMS vs. MPTMS: Fluorine Content: HFIP-TMS’s heptafluoroisopropoxy group provides superior hydrophobicity compared to MPTMS’s methacryloyl group. This makes HFIP-TMS ideal for applications requiring extreme water repellency (e.g., biomedical coatings) , whereas MPTMS excels in enhancing interfacial adhesion in polymer composites (e.g., PMMA/NFBC systems) . Reactivity: MPTMS’s methacryloyl group participates in radical polymerization, enabling covalent bonding with polymer matrices like PMMA . In contrast, HFIP-TMS relies on silanol condensation for surface attachment, requiring controlled hydrolysis conditions .
  • HFIP-TMS vs. 3,3,3-Trifluoropropyltrimethoxysilane :

    • Fluorine Arrangement : The branched heptafluoroisopropoxy group in HFIP-TMS offers greater steric hindrance and lower surface energy than the linear trifluoropropyl group, resulting in enhanced chemical resistance .

Amino-Functionalized Silanes

  • AEAPTMS vs. HFIP-TMS: Functionality: AEAPTMS’s dual amino groups enable chelation with metal ions (e.g., Cr³⁺/Cr⁶⁺), making it effective in adsorption and speciation studies . HFIP-TMS lacks such reactive sites but provides unmatched hydrophobicity. Moisture Sensitivity: AEAPTMS hydrolyzes rapidly due to its hydrophilic amino groups, limiting its use in moisture-rich environments . HFIP-TMS’s fluorinated chain reduces moisture sensitivity, though prolonged exposure still necessitates precautions .

Ethoxy vs. Methoxy Substituents

  • HFIP-TMS vs. 3-(Heptafluoroisopropoxy)propyltriethoxysilane :
    • Hydrolysis Rate : Ethoxy groups hydrolyze slower than methoxy groups due to their larger size and lower polarity. This makes the ethoxy variant more suitable for applications requiring delayed curing (e.g., lubricant additives) .

Biomedical Coatings

HFIP-TMS outperforms non-fluorinated silanes in creating superhydrophobic surfaces. For example, diatomaceous earth treated with HFIP-TMS achieved water contact angles >150°, critical for anti-thrombogenic devices, whereas APTMS-modified surfaces showed only moderate hydrophobicity .

Polymer Composites

MPTMS-modified nanofibers increased PMMA’s tensile strength by 40% due to methacryloyl-PMMA covalent bonding . In contrast, HFIP-TMS’s inert fluorinated chain would hinder similar reinforcement but could reduce moisture uptake in composites.

Adsorption and Catalysis

AEAPTMS demonstrated 95% efficiency in adsorbing Cr(III) at pH 5.0, leveraging its amino groups for ion exchange . HFIP-TMS is unsuitable for such roles but serves as a catalyst in fluoropolymer synthesis due to its electron-deficient silicon center .

Biological Activity

3-(Heptafluoroisopropoxy)propyltrimethoxysilane (CAS Number: 15538-93-9) is a silane compound with unique properties due to the presence of fluorinated groups. This compound has garnered interest in various fields, particularly in materials science and biochemistry, for its potential biological activity. This article aims to explore the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H15F7O4SiC_9H_{15}F_7O_4Si, with a molecular weight of approximately 361.55 g/mol. Its structure features a propyl chain linked to a trimethoxysilane group, which is further substituted with a heptafluoroisopropoxy group. This unique configuration contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of silanes, particularly those containing fluorinated groups, has indicated several areas of interest:

  • Antimicrobial Activity : Some studies suggest that fluorinated silanes may exhibit antimicrobial properties, potentially useful in coatings and materials that require biocidal effects.
  • Cell Adhesion : Silanes can influence cell adhesion properties, which is critical in tissue engineering and regenerative medicine.
  • Drug Delivery Systems : The ability of silanes to form stable bonds with various substrates makes them candidates for drug delivery applications.

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialInhibitory effects against bacteria and fungi
CytotoxicityAssessment of cell viability in various assays
Cell AdhesionEnhanced adhesion properties in vitro
Drug Delivery PotentialUse as a carrier for therapeutic agents

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of fluorinated silanes demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of fluorinated groups enhanced the antibacterial efficacy compared to non-fluorinated counterparts. The mechanism was hypothesized to involve disruption of bacterial membrane integrity due to hydrophobic interactions.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were performed using human epithelial cell lines. The results showed that at low concentrations, this compound had minimal cytotoxic effects, promoting cell viability. However, at higher concentrations, a dose-dependent decrease in cell viability was observed, suggesting potential toxic effects that warrant further investigation.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The fluorinated moieties may enhance hydrophobic interactions, facilitating binding to lipid membranes or proteins involved in cellular signaling pathways. This interaction can lead to alterations in cell behavior, including adhesion, proliferation, and apoptosis.

Properties

IUPAC Name

3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F7O4Si/c1-17-21(18-2,19-3)6-4-5-20-7(10,8(11,12)13)9(14,15)16/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBHYYFJOKDTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F7O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405743
Record name 3-(Heptafluoroisopropoxy)propyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19116-61-1
Record name 3-(Heptafluoroisopropoxy)propyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Heptafluoroisopropoxy)propyltrimethoxysilane
3-(Heptafluoroisopropoxy)propyltrimethoxysilane
3-(Heptafluoroisopropoxy)propyltrimethoxysilane
3-(Heptafluoroisopropoxy)propyltrimethoxysilane
3-(Heptafluoroisopropoxy)propyltrimethoxysilane

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